N'-Methylpentane-1,5-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Methylpentane-1,5-diamine;dihydrochloride is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Methylpentane-1,5-diamine;dihydrochloride can be synthesized through several methods. One common method involves the reaction of 1,5-diaminopentane with methylating agents under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the methylation process .
Industrial Production Methods
In industrial settings, the production of N’-Methylpentane-1,5-diamine;dihydrochloride often involves large-scale chemical reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N’-Methylpentane-1,5-diamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halides like chloroform or bromoform can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N’-Methylpentane-1,5-diamine;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-Methylpentane-1,5-diamine;dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. This compound can also participate in nucleophilic substitution reactions, altering the structure and function of biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,5-Diaminopentane:
2-Methyl-1,5-pentanediamine: This compound has a similar structure but differs in the position of the methyl group.
Uniqueness
N’-Methylpentane-1,5-diamine;dihydrochloride is unique due to its specific methylation, which imparts different chemical properties and reactivity compared to other diamines. This makes it particularly useful in certain chemical reactions and industrial applications .
Properties
IUPAC Name |
N'-methylpentane-1,5-diamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-8-6-4-2-3-5-7;;/h8H,2-7H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHWMNGTKCBGRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.